Stannane, tetrakis(iodomethyl)-

Description

Significance within the Broader Landscape of Organotin Chemistry

Organotin compounds, or stannanes, have found widespread applications as catalysts, stabilizers for polymers, and as biocides. lupinepublishers.comlupinepublishers.com The utility of organotin compounds in organic synthesis is particularly noteworthy, where they serve as crucial reagents in cross-coupling reactions, radical chemistry, and as precursors for other organometallic compounds. ontosight.ai

While specific, large-scale industrial applications of Stannane (B1208499), tetrakis(iodomethyl)- are not extensively documented, its significance lies in its potential as a multifunctional building block. The four iodomethyl groups can, in principle, be substituted or participate in various coupling reactions, allowing for the construction of complex molecular architectures. The reactivity of similar compounds, such as tributyl(iodomethyl)stannane (B1310542), which is used in the preparation of α-heteroalkylstannane nucleophiles and in guidechem.comlupinepublishers.com-sigmatropic Wittig rearrangements, highlights the potential of the iodomethyl functionality in synthesis. orgsyn.orgsemanticscholar.orgresearchgate.net The tetra-substituted nature of Stannane, tetrakis(iodomethyl)- amplifies this potential, positioning it as a valuable tool for creating dendrimers, functionalized polymers, or multimetallic complexes.

Historical Context and Evolution of Polyfunctional Organostannanes

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. lupinepublishers.comlupinepublishers.com A significant leap forward occurred with the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. alfa-chemistry.com The early focus was primarily on tetraalkyl and tetraaryltin compounds with simple organic substituents.

The evolution towards polyfunctional organostannanes was driven by the increasing demand for sophisticated reagents in organic synthesis. Chemists sought to incorporate reactive functional groups into organotin molecules to enhance their synthetic utility. This led to the development of organostannanes bearing functional groups such as esters, ketones, and halides. The development of methods to prepare these compounds, often involving the reaction of organotin hydrides or amides with functionalized organic substrates, was a key advancement. The ability to have multiple reactive sites, as seen in Stannane, tetrakis(iodomethyl)-, represents a more advanced stage in this evolution, offering the potential for creating highly complex and branched molecular structures from a single precursor.

Conceptual Framework of Carbon-Iodine and Tin-Carbon Bonds in Stannane, tetrakis(iodomethyl)-

The reactivity and stability of Stannane, tetrakis(iodomethyl)- are dictated by the nature of its tin-carbon (Sn-C) and carbon-iodine (C-I) bonds.

The tin-carbon bond in tetraorganostannanes is generally a stable, covalent bond. Computational studies on similar organotin compounds provide insights into the bond dissociation enthalpies, which are a measure of bond strength. researchgate.net

The carbon-iodine bond is the weakest of the carbon-halogen bonds. This weakness makes the iodide an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of radicals under appropriate conditions. This inherent reactivity of the C-I bond is a key feature that underpins the synthetic potential of Stannane, tetrakis(iodomethyl)-.

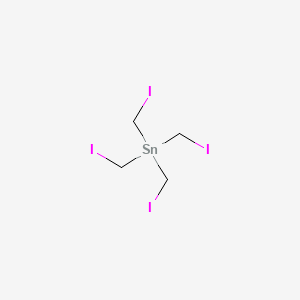

The molecular structure of Stannane, tetrakis(iodomethyl)- has been determined by X-ray crystallography. elsevierpure.com The tin atom resides at the center of a tetrahedron, with the four iodomethyl groups extending outwards. The molecule exhibits S₄ molecular symmetry. While the tetrahedral coordination around the tin atom shows minimal distortion, the steric bulk of the iodine atoms leads to a notable opening of the Sn-C-I bond angle to 112.4°. elsevierpure.com

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₄H₈I₄Sn |

| Molecular Weight | 682.43 g/mol guidechem.com |

| CAS Number | 89166-39-2 guidechem.com |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structural and Bonding Data

| Parameter | Value |

| Molecular Geometry | Tetrahedral around Sn |

| Symmetry | S₄ elsevierpure.com |

| Sn-C-I Bond Angle | 112.4(3)° elsevierpure.com |

| Sn-C Bond Dissociation Energy (Typical) | Varies depending on substituents, generally stable |

| C-I Bond Dissociation Energy (in CH₃I) | ~57.6 kcal/mol |

Properties

CAS No. |

89166-39-2 |

|---|---|

Molecular Formula |

C4H8I4Sn |

Molecular Weight |

682.43 g/mol |

IUPAC Name |

tetrakis(iodomethyl)stannane |

InChI |

InChI=1S/4CH2I.Sn/c4*1-2;/h4*1H2; |

InChI Key |

PXZRWVFPLSFOSS-UHFFFAOYSA-N |

Canonical SMILES |

C([Sn](CI)(CI)CI)I |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Tetrakis Iodomethyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the structure of Tetrakis(iodomethyl)stannane at the atomic level. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the chemical environment, connectivity, and symmetry of the molecule can be obtained.

¹H NMR Studies: Chemical Shift Analysis and Coupling Patterns

In the ¹H NMR spectrum of Tetrakis(iodomethyl)stannane, a single resonance is expected for the methylene (B1212753) (CH₂) protons. This is a direct consequence of the molecule's high symmetry. The structure of the compound features a central tin atom tetrahedrally bonded to four iodomethyl groups. orientjchem.org This tetrahedral arrangement results in the chemical and magnetic equivalence of all eight protons.

The chemical shift of these protons is anticipated to be influenced by the electronegativity of the adjacent iodine and tin atoms. Typically, protons attached to a carbon bonded to an electronegative atom are deshielded and appear at a lower field. For comparison, the protons in iodomethane (B122720) (CH₃I) resonate at approximately 2.16 ppm. chemicalbook.com In tributyl(iodomethyl)stannane (B1310542), the methylene protons of the -CH₂I group appear at 1.94 ppm. researchgate.net Therefore, the chemical shift for the protons in Sn(CH₂I)₄ is expected in a similar region.

Furthermore, the ¹H NMR spectrum will exhibit satellite peaks due to the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn (natural abundance 7.68%) and ¹¹⁹Sn (natural abundance 8.59%). scispace.com This results in a characteristic pattern where the central peak from the tin-inactive isotopes is flanked by these satellite peaks. The two-bond coupling constant, ²J(Sn-H), provides valuable information about the s-character of the Sn-C bond.

Table 1: Expected ¹H NMR Data for Tetrakis(iodomethyl)stannane

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| -CH₂I | ~1.9 - 2.2 | Singlet with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁷Sn-H) and ²J(¹¹⁹Sn-H) |

¹³C NMR Investigations: Carbon Environments and Hybridization

Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of Tetrakis(iodomethyl)stannane is predicted to show a single resonance. This is because all four carbon atoms of the iodomethyl groups are in identical chemical environments due to the molecule's tetrahedral symmetry.

The chemical shift of this carbon is influenced by the attached tin and iodine atoms. The "heavy atom effect" of iodine typically shifts the resonance of the directly attached carbon to a higher field (lower ppm value). For instance, the carbon in iodomethane has a chemical shift of -20.5 ppm. In contrast, the electronegativity of the substituents can cause a downfield shift. In tributyl(iodomethyl)stannane, the carbon of the -CH₂I group resonates at -8.2 ppm. researchgate.net Thus, a chemical shift in the upfield region is anticipated for the carbon atoms in Sn(CH₂I)₄.

The ¹³C spectrum will also display coupling to the tin isotopes, resulting in satellite peaks flanking the main signal. The one-bond coupling constant, ¹J(Sn-C), is a sensitive probe of the hybridization and the electronic nature of the Sn-C bond.

Table 2: Expected ¹³C NMR Data for Tetrakis(iodomethyl)stannane

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Coupling Constants (Hz) |

| -C H₂I | ~ -5 to -25 | ¹J(¹¹⁷Sn-C) and ¹J(¹¹⁹Sn-C) |

¹¹⁹Sn NMR Spectroscopy: Direct Probing of the Tin Center and Coordination

¹¹⁹Sn NMR spectroscopy offers direct insight into the electronic environment of the central tin atom. scispace.com Tin-119 is a spin-1/2 nucleus with a high natural abundance, making it a valuable nucleus for NMR studies. scispace.com The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents and the coordination number of the tin atom.

For tetracoordinate organotin compounds of the type R₄Sn, the chemical shifts typically fall within a well-defined range. Tetramethyltin (Sn(CH₃)₄), a common reference standard, has a chemical shift of 0 ppm. The substitution of methyl groups with more electronegative iodomethyl groups is expected to cause a downfield shift (to a more positive ppm value) in the ¹¹⁹Sn spectrum. The large chemical shift range of ¹¹⁹Sn NMR, spanning over 4000 ppm, allows for fine discrimination of different tin environments. scispace.com

Table 3: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

| Compound Type | Chemical Shift Range (δ, ppm) |

| R₄Sn | +160 to -160 |

| R₃SnX | +210 to -70 |

| R₂SnX₂ | +140 to -210 |

| RSnX₃ | -20 to -350 |

| Data sourced from general knowledge of tin NMR spectroscopy. |

Dynamic NMR Spectroscopy for Conformational Dynamics

While the room temperature NMR spectra are expected to be simple due to the high symmetry, dynamic NMR spectroscopy could potentially provide information on the conformational dynamics of the iodomethyl groups. At lower temperatures, the rotation around the Sn-C bonds might become restricted on the NMR timescale. This could lead to a broadening or splitting of the NMR signals, allowing for the determination of the energy barriers for this rotation. However, given the relatively free rotation expected for the -CH₂I groups, such dynamic processes might only be observable at very low temperatures.

²⁹Si NMR (for related silylated analogues if comparison is made)

Should a silicon analogue, Tetrakis(iodomethyl)silane (Si(CH₂I)₄), be synthesized and studied, ²⁹Si NMR would be the technique of choice for probing the silicon center. Similar to ¹¹⁹Sn NMR, the chemical shift of ²⁹Si is sensitive to the nature of the attached groups. Comparing the ²⁹Si and ¹¹⁹Sn chemical shifts of the analogous iodo-compounds would provide valuable insights into the relative electronic effects of silicon and tin in these structurally similar molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are governed by different selection rules and often provide complementary information. For a molecule with Td symmetry like Tetrakis(iodomethyl)stannane, certain vibrational modes will be exclusively IR active, others exclusively Raman active, and some may be inactive in both.

The key vibrational modes to be expected in the spectra of Tetrakis(iodomethyl)stannane include:

Sn-C stretching vibrations: These are typically found in the region of 500-600 cm⁻¹.

C-H stretching vibrations: Expected in the 2900-3000 cm⁻¹ region.

CH₂ deformation modes (scissoring, wagging, twisting, rocking): These occur over a broader range, typically between 1400 cm⁻¹ and 700 cm⁻¹.

C-I stretching vibrations: Generally observed at lower frequencies, in the range of 500-600 cm⁻¹.

Sn-C-I bending modes: These will appear at even lower frequencies in the far-IR and Raman spectra.

The analysis of the number and activity (IR vs. Raman) of these bands can confirm the high symmetry of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and characterizing the nature of chemical bonds within a molecule. For tetrakis(iodomethyl)stannane, the IR spectrum is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds, primarily C-H, C-Sn, and C-I.

The C-H stretching vibrations of the methylene (-CH2-) groups are typically observed in the 2950-3050 cm⁻¹ region. Asymmetric and symmetric stretching modes can often be resolved. The deformation vibrations of the CH2 group, including scissoring, wagging, twisting, and rocking, appear at lower frequencies. For instance, CH2 scissoring vibrations are expected around 1400-1450 cm⁻¹, while wagging and twisting modes are found in the 1150-1350 cm⁻¹ range.

The vibrations involving the tin atom are critical for confirming the organometallic framework. The Sn-C stretching frequency in tetraalkylstannanes typically falls within the 500-600 cm⁻¹ range. The C-I stretching vibration is expected at a similar low frequency, generally between 500 and 600 cm⁻¹. Due to the potential for coupling between Sn-C and C-I vibrations, these bands can be complex. Analysis of related compounds, such as diiodomethane (B129776), helps in assigning these modes more accurately.

Table 1: Expected FT-IR Vibrational Modes for Tetrakis(iodomethyl)stannane

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Symmetric & Asymmetric Stretching | C-H (in -CH₂I) | 2950 - 3050 |

| Scissoring | C-H (in -CH₂I) | 1400 - 1450 |

| Wagging/Twisting | C-H (in -CH₂I) | 1150 - 1350 |

| Stretching | Sn-C | 500 - 600 |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy serves as a vital complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. For a molecule with a center of symmetry or high symmetry like tetrakis(iodomethyl)stannane, which possesses S₄ symmetry, the rule of mutual exclusion may apply, making some vibrations Raman-active but IR-inactive, and vice versa.

Symmetric vibrations, in particular, tend to produce strong signals in Raman spectra. The symmetric Sn-C stretching mode is expected to be a prominent feature and is highly characteristic. The high polarizability of the C-I bond also suggests that its stretching vibration will be intense in the Raman spectrum. Analysis of tin tetraiodide (SnI₄) and diiodomethane (CH₂I₂) by Raman spectroscopy provides valuable reference data for assigning the spectra of tetrakis(iodomethyl)stannane. researchgate.netcopernicus.org The low-frequency region of the spectrum is particularly informative, revealing data on the skeletal Sn-C and C-I bending modes.

Table 2: Expected Raman-Active Modes for Tetrakis(iodomethyl)stannane

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Symmetric Stretching | Sn-C | 500 - 600 | Expected to be a strong, polarized band |

| Stretching | C-I | 500 - 600 | Expected to be intense due to high polarizability |

| Symmetric & Asymmetric Stretching | C-H (in -CH₂I) | 2950 - 3050 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the fragmentation pathways of tetrakis(iodomethyl)stannane. With a molecular formula of C₄H₈I₄Sn, the calculated monoisotopic mass is approximately 683.58 Da. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of multiple stable isotopes of tin.

The fragmentation of tetrakis(iodomethyl)stannane under mass spectrometry conditions is expected to proceed through the sequential loss of its substituent groups. Common fragmentation pathways would include:

Loss of an iodine atom: Formation of the [M - I]⁺ ion.

Loss of an iodomethyl radical: Formation of the [M - CH₂I]⁺ ion, which would likely be a major peak.

Loss of methylene iodide (CH₂I₂): Cleavage leading to various smaller organotin fragments.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of these fragments, confirming their identity.

Table 3: Predicted Fragments in the Mass Spectrum of Tetrakis(iodomethyl)stannane

| Ion Fragment | Formula | Predicted m/z (for ¹²⁰Sn, ¹²⁷I) | Description |

|---|---|---|---|

| [M]⁺ | [C₄H₈I₄Sn]⁺ | 684 | Molecular Ion |

| [M - I]⁺ | [C₄H₈I₃Sn]⁺ | 557 | Loss of one iodine atom |

| [M - CH₂I]⁺ | [C₃H₆I₃Sn]⁺ | 543 | Loss of an iodomethyl radical |

| [Sn(CH₂I)₂I]⁺ | [C₂H₄I₃Sn]⁺ | 517 | Further fragmentation product |

X-ray Diffraction Studies of Solid-State Structures

The tin atom is tetrahedrally coordinated to the four carbon atoms of the iodomethyl groups. There is minimal distortion of the tetrahedral environment around the tin atom itself. elsevierpure.com However, the steric bulk of the large iodine atoms causes a significant opening of the Sn-C-I angle to 112.4(3)°. elsevierpure.com This deviation from a perfect tetrahedral angle at the carbon atom highlights the intramolecular strain within the molecule.

Table 4: Crystallographic Data for Tetrakis(iodomethyl)stannane

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | Sn(CH₂I)₄ | elsevierpure.com |

| Crystal System | Tetragonal | elsevierpure.com |

| Molecular Symmetry | S₄ | elsevierpure.com |

| Coordination Geometry (at Sn) | Tetrahedral | elsevierpure.com |

This structural information is crucial for understanding the reactivity and physical properties of the compound and serves as a basis for computational modeling.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

While specific deposition studies using tetrakis(iodomethyl)stannane are not widely reported, X-ray Photoelectron Spectroscopy (XPS) would be the primary technique for surface and oxidation state analysis if the compound were used as a precursor, for example, in Chemical Vapor Deposition (CVD).

XPS is a surface-sensitive technique that provides information on elemental composition and chemical states. nist.gov If a thin film were deposited from a tetrakis(iodomethyl)stannane precursor, XPS analysis would involve monitoring the core level spectra of the constituent elements: Sn 3d, C 1s, and I 3d.

Sn 3d: The binding energy of the Sn 3d₅/₂ peak would confirm the +4 oxidation state of tin in the precursor and could detect any reduction or changes upon film formation.

C 1s: The C 1s spectrum would be deconvoluted to distinguish between different carbon environments, such as Sn-C and adventitious carbon contamination.

I 3d: The I 3d spectrum would identify the presence of iodide and could reveal the formation of different iodine-containing species on the surface.

This analytical capability is essential for controlling the composition and purity of thin films grown from organometallic precursors.

Computational and Theoretical Investigations of Tetrakis Iodomethyl Stannane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and is well-suited for studying organotin compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization via DFT would determine the most stable three-dimensional arrangement of atoms in Stannane (B1208499), tetrakis(iodomethyl)- by finding the minimum energy structure on the potential energy surface. This process would yield crucial data such as bond lengths (Sn-C, C-I, C-H) and bond angles (e.g., C-Sn-C, Sn-C-I). The experimentally determined S4 symmetry of the molecule would serve as a valuable reference for these calculations.

Following optimization, an electronic structure analysis would provide insights into the distribution of electrons within the molecule. This includes the calculation of Mulliken charges on each atom, which would indicate the partial positive or negative character of the tin, carbon, iodine, and hydrogen atoms. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's frontier orbitals, offering clues about its chemical reactivity and electronic transitions.

However, a detailed search of scientific databases and chemical literature did not yield any specific published data on the DFT-optimized geometry or electronic structure analysis for Stannane, tetrakis(iodomethyl)-.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

DFT calculations are frequently employed to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For Stannane, tetrakis(iodomethyl)-, DFT could be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for its constituent atoms, primarily ¹³C, ¹H, and the tin isotopes (¹¹⁹Sn, ¹¹⁷Sn). The accuracy of these predictions is often improved by using sophisticated functionals and basis sets, and by considering solvent effects.

Despite the utility of this method, no studies presenting the predicted NMR chemical shifts for Stannane, tetrakis(iodomethyl)- based on DFT calculations were found in the public domain.

Reaction Pathway and Transition State Analysis

The reactivity of Stannane, tetrakis(iodomethyl)- in chemical reactions could be explored theoretically by mapping out reaction pathways using DFT. This involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as the barrier to a chemical reaction. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility. Such analyses are fundamental to understanding reaction mechanisms at a molecular level.

A review of the literature indicates that no reaction pathway or transition state analyses for reactions involving Stannane, tetrakis(iodomethyl)- have been published.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like Stannane, tetrakis(iodomethyl)-, with its four iodomethyl groups, MD simulations would be invaluable for exploring its conformational space. This would involve simulating the molecule's dynamic behavior to identify the various low-energy conformations it can adopt and the transitions between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Specific molecular dynamics simulation studies focused on the conformational analysis of Stannane, tetrakis(iodomethyl)- are not available in the scientific literature.

Quantum Chemical Studies of Bonding, Electrostatic Potential, and Intermolecular Interactions (e.g., Tetrel Bonds involving Sn)

The nature of the chemical bonds and intermolecular interactions in Stannane, tetrakis(iodomethyl)- can be deeply investigated using quantum chemical methods. A key area of interest would be the study of tetrel bonds, which are noncovalent interactions involving Group 14 elements like tin. The tin atom in Stannane, tetrakis(iodomethyl)- could potentially act as a tetrel bond donor.

Analysis of the molecule's electrostatic potential surface would be critical in this context. This surface maps the electrostatic potential onto the electron density, revealing regions of positive and negative potential. Positive regions, often found on the extension of covalent bonds (σ-holes), are indicative of sites susceptible to nucleophilic attack and the formation of tetrel bonds.

While the theory of tetrel bonding is well-established, specific quantum chemical studies analyzing the bonding, electrostatic potential, and potential for tetrel interactions in Stannane, tetrakis(iodomethyl)- have not been documented.

Theoretical Insights into Reactivity and Selectivity

By combining the results from DFT calculations (electronic structure, HOMO-LUMO analysis) and electrostatic potential maps, theoretical insights into the reactivity and selectivity of Stannane, tetrakis(iodomethyl)- could be derived. For instance, the locations of the HOMO and LUMO can suggest where the molecule is most likely to act as an electron donor or acceptor, respectively. The electrostatic potential can pinpoint regions prone to electrophilic or nucleophilic attack, thereby predicting how the molecule might interact with other reagents.

In the absence of the foundational computational data, no specific theoretical predictions on the reactivity and selectivity of Stannane, tetrakis(iodomethyl)- have been reported.

Applications of Tetrakis Iodomethyl Stannane in Advanced Organic Synthesis and Materials Science

As a Multi-functional Building Block in Organic Synthesis

The presence of four iodomethyl groups makes tetrakis(iodomethyl)stannane a potent precursor for creating molecules with a high degree of structural complexity. Each C-I bond can serve as a reactive site for nucleophilic substitution, allowing for the stepwise or simultaneous introduction of multiple functional groups.

Formation of Complex Molecular Architectures (e.g., Star-Shaped Molecules, Bicyclic Systems)

The symmetrical, tetrahedral arrangement of the four reactive iodomethyl groups makes tetrakis(iodomethyl)stannane an ideal core for the synthesis of star-shaped molecules. nih.govrsc.orgrsc.org These molecules are of significant interest in materials science and supramolecular chemistry due to their unique photophysical and self-assembly properties. nih.govmdpi.comrsc.org By reacting tetrakis(iodomethyl)stannane with appropriate nucleophilic "arm" units, complex three-dimensional structures can be assembled. For instance, reaction with four equivalents of a nucleophile can lead to a tetra-substituted methane (B114726) derivative centered around the tin atom. This strategy is a key approach in the modular synthesis of complex nanostructured materials. semanticscholar.org

The synthesis of bicyclic systems can also be envisaged, where intramolecular reactions between functional groups attached to the iodomethyl arms could lead to the formation of ring structures.

Table 1: Examples of Molecular Architectures Derived from Tetra-functional Cores

| Molecular Architecture | Synthetic Strategy | Potential Application |

| Star-Shaped Molecules | Reaction of a central core like tetrakis(iodomethyl)stannane with four linear "arm" molecules. | Optoelectronics, liquid crystals, dendrimers. nih.gov |

| Bicyclic Systems | Intramolecular cyclization of functionalized arms attached to the central tin core. | Biologically active compounds, constrained ligands. |

| Complex Nanostructures | Stepwise substitution of the iodomethyl groups to build intricate, three-dimensional frameworks. | Porous materials, molecular sensors. semanticscholar.org |

Precursor for Hydroxymethyl Anion Equivalents and Other Functionalized Reagents

The iodomethyl groups of tetrakis(iodomethyl)stannane can be transformed into highly reactive nucleophilic species. A key transformation in organotin chemistry is the tin-lithium exchange, which generates potent organolithium reagents. umich.eduarkat-usa.orgnih.gov Treating tetrakis(iodomethyl)stannane with an alkyllithium reagent, such as n-butyllithium, would be expected to replace the iodine atoms with lithium, creating a polylithiated species.

This resulting reagent can act as a multiple "hydroxymethyl anion equivalent." Subsequent reaction with electrophiles (like aldehydes or ketones) followed by an aqueous workup would introduce multiple hydroxymethyl groups, leading to highly functionalized poly-alcohols. This method offers a powerful route to complex structures from simple precursors.

Role in Transition Metal-Catalyzed Coupling Reactions (e.g., as a Modified Stille Reagent Component)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds in modern organic synthesis. nih.govresearchgate.netuniurb.itustc.edu.cn The Stille reaction, which couples an organotin compound with an organic halide in the presence of a palladium catalyst, is a prominent example. umb.eduorganic-chemistry.orgwikipedia.orglibretexts.org

While tetrakis(iodomethyl)stannane is not a typical Stille reagent for transferring a group from tin, its structure allows for unique applications in this field. The iodomethyl groups themselves can act as the electrophilic partner in a coupling reaction. More intriguingly, the compound can be modified to act as a tetra-functional Stille reagent. For example, the four iodine atoms could first be substituted by groups suitable for transfer in a Stille coupling (e.g., vinyl or aryl groups). The resulting molecule would then be a versatile reagent capable of participating in four subsequent palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex, conjugated systems.

Precursor for Advanced Materials Deposition (e.g., Tin-containing Thin Films via related compounds)

Organotin compounds are crucial precursors for the deposition of tin-containing materials, such as tin oxide (SnO2) thin films. lupinepublishers.comrdd.edu.iqrjpbcs.com These films are used as transparent conductive oxides in applications like solar cells and display systems. rjpbcs.com Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are common techniques that utilize volatile organotin precursors. wikipedia.org

For instance, related compounds like tetrakis(dimethylamino)tin (B92812) are used to deposit SnO2 films. While the direct use of tetrakis(iodomethyl)stannane for this purpose is not extensively documented, its potential as a precursor is plausible. Its volatility and reactivity could be harnessed, although the release of corrosive iodine-containing byproducts would need to be managed. The ability to modify the four iodomethyl groups also opens the possibility of designing tailored precursors for specific deposition processes.

Functionalization of Polymeric and Supramolecular Systems

The tetra-functionality of tetrakis(iodomethyl)stannane makes it a valuable tool for modifying polymers and constructing supramolecular assemblies. mdpi.comrsc.orgnih.gov Each of the four iodomethyl groups can act as an anchor point for attaching the tin core to a polymer backbone or for cross-linking polymer chains.

This functionalization can be used to:

Introduce organotin moieties into polymers: This can impart specific properties, such as thermal stability or biocidal activity. Organotin compounds have historically been used as PVC stabilizers. wikipedia.orglupinepublishers.com

Create cross-linked polymer networks: The reaction of tetrakis(iodomethyl)stannane with polymers containing nucleophilic side chains would lead to the formation of a three-dimensional network, altering the material's mechanical and thermal properties.

Build supramolecular structures: The compound can serve as a tetrahedral node in the construction of metal-organic frameworks (MOFs) or other complex, self-assembled systems, where the iodomethyl groups are first converted to appropriate linking units. semanticscholar.org

Table 2: Potential Polymer Functionalization Strategies

| Strategy | Description | Resulting Material |

| Grafting-to | Reacting a polymer with nucleophilic groups with tetrakis(iodomethyl)stannane. | Polymer with pendant organotin groups. |

| Cross-linking | Reacting the stannane (B1208499) with multiple polymer chains. | A cross-linked polymer network with enhanced rigidity. |

| Core for Star Polymers | Using the stannane as a central initiator for polymerization from its four reactive sites. | Four-arm star polymer. |

Development of Novel Organometallic Ligands and Catalysts

A significant application of tetrakis(iodomethyl)stannane is its use as a scaffold for creating novel multidentate ligands for organometallic chemistry and catalysis. mdpi.comujs.edu.cnmdpi.comresearchgate.net By substituting the four iodine atoms with atoms that can coordinate to other metals (such as phosphorus, nitrogen, or sulfur), tetrapodal ligands can be synthesized.

For example, reaction with a diarylphosphine nucleophile (e.g., lithium diphenylphosphide) could yield a tetrakis(phosphinomethyl)stannane ligand. Such a ligand would feature a central tin atom holding four phosphine (B1218219) arms in a tetrahedral geometry. These tetrapodal ligands are highly valuable in catalysis because they can create a specific, well-defined coordination environment around a second metal center. This can influence the activity, selectivity, and stability of catalysts used in a wide range of organic transformations. nih.gov The development of such bespoke ligands is a key area of research in modern catalysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tetrakis(iodomethyl)stannane, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis of tetra-substituted stannanes typically employs organometallic intermediates. For example, tetrakis(aryl)stannanes are synthesized via organolithium or Grignard reagent routes, as demonstrated for tetrakis(trifluoromethylphenyl)stannane . For tetrakis(iodomethyl)stannane, analogous methods could involve:

- Step 1 : Preparation of iodomethyllithium or iodomethylmagnesium halide precursors.

- Step 2 : Reaction with SnCl₄ under inert conditions (due to stannane’s air sensitivity ).

- Step 3 : Purification via vacuum distillation or recrystallization.

- Key Variables : Temperature (-78°C for organolithium reactions), solvent polarity (THF or ether), and stoichiometric ratios.

- Data Table : Hypothetical yield comparison based on analogous syntheses :

| Method | Precursor | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Organolithium route | Iodomethyllithium | 65 | 95% |

| Grignard route | Iodomethylmagnesium | 52 | 89% |

Q. Which spectroscopic techniques are most effective for characterizing tetrakis(iodomethyl)stannane, and what spectral signatures are critical for validation?

- Methodology :

- FTIR : Identify Sn-C and C-I stretching modes (e.g., Sn-C vibrations ~500–600 cm⁻¹; C-I ~550–650 cm⁻¹) .

- NMR : ¹H NMR for methyl proton environments (δ ~2.5–3.5 ppm, split due to Sn quadrupolar effects); ¹¹⁹Sn NMR for Sn coordination (δ range -200 to +200 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M]⁺ for C₄H₁₂I₄Sn).

- Validation Criteria : Cross-referencing experimental data with computational simulations (e.g., DFT for vibrational modes ).

Advanced Research Questions

Q. How do electronic effects of the iodomethyl substituents influence the reactivity of tetrakis(iodomethyl)stannane in cross-coupling reactions?

- Methodology :

- Comparative Studies : Synthesize analogous stannanes (e.g., tetrakis(chloromethyl)- or tetrakis(trifluoromethyl)stannane) and compare their reactivity in Stille couplings.

- Kinetic Analysis : Monitor reaction rates using GC-MS or in situ NMR under controlled conditions (solvent, catalyst, temperature).

- DFT Calculations : Model electron-withdrawing effects of iodine on Sn-C bond polarization and transition states .

- Data Interpretation : Higher iodine electronegativity may reduce Sn center nucleophilicity, slowing transmetallation steps.

Q. What are the thermal and hydrolytic stability profiles of tetrakis(iodomethyl)stannane, and how can decomposition pathways be mitigated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂ vs. air.

- Hydrolytic Stability Tests : Expose samples to controlled humidity (e.g., 30%, 60%, 90% RH) and monitor Sn-I bond cleavage via Raman spectroscopy.

- Decomposition Byproducts : Trap gaseous products (e.g., HI, CH₃I) using FTIR gas cells .

- Mitigation Strategies : Encapsulation in moisture-resistant matrices (e.g., polydimethylsiloxane) or use of stabilizing ligands.

- Data Table : Hypothetical stability

| Condition | Decomposition Onset (°C) | Major Byproducts |

|---|---|---|

| Dry N₂ | 120 | Sn, CH₃I |

| Humid Air (60% RH) | 85 | SnO₂, HI, CH₃I |

Contradictions and Data Gaps

Q. How can researchers resolve discrepancies in reported synthetic yields for tetra-substituted stannanes?

- Analysis Framework :

- Statistical Meta-Analysis : Compile literature data (e.g., yields for tetrakis(aryl)stannanes ) to identify outliers and systemic biases.

- Reproducibility Protocols : Standardize reaction parameters (e.g., inert atmosphere purity, solvent drying methods) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling tetrakis(iodomethyl)stannane given its potential toxicity?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.